Quinoline

概要

説明

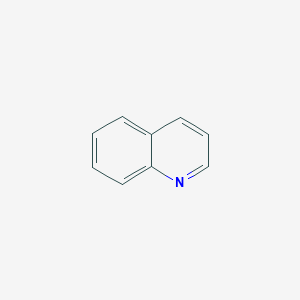

Quinoline (C₉H₇N) is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. It is a versatile pharmacophore with broad applications in medicinal chemistry, owing to its diverse biological activities. This compound derivatives exhibit anticancer , antimicrobial , antifungal , antiviral , anti-inflammatory , and antimalarial properties. Their mechanism of action often involves DNA intercalation , enzyme inhibition (e.g., Topoisomerase II , ATP synthase ), and modulation of oxidative stress . This compound's synthetic adaptability allows for functionalization at multiple positions, enabling targeted drug design against diseases such as Alzheimer’s , leishmaniasis , and SARS-CoV-2 .

準備方法

Synthetic Routes and Reaction Conditions

Several methods are known for the synthesis of quinoline. Some of the prominent synthetic routes include:

Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a carbonyl compound in the presence of an acid catalyst.

Skraup Synthesis: This classical method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound primarily involves the extraction from coal tar, which remains the principal source . synthetic methods like the Skraup synthesis are also employed on an industrial scale due to their efficiency and scalability .

化学反応の分析

反応の種類

キノリンは、さまざまな化学反応を起こします。その中には、以下のようなものがあります。

酸化: キノリンは、過酸化水素などの酸化剤を用いてキノリンN-オキシドに酸化することができます.

還元: キノリンは、水素化リチウムアルミニウムなどの還元剤を用いて1,2,3,4-テトラヒドロキノリンに還元することができます.

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

置換: ソジウムアミド、水酸化カリウム。

主な生成物

酸化: キノリンN-オキシド。

還元: 1,2,3,4-テトラヒドロキノリン。

科学研究における用途

キノリンとその誘導体は、科学研究において幅広い用途があります。

科学的研究の応用

Pharmacological Applications

-

Anticancer Activity

- Quinoline derivatives have shown promising anticancer properties by interacting with DNA and inhibiting its synthesis. Research indicates that these compounds can induce oxidative stress and modulate cellular pathways involved in cancer progression . Notable examples include:

- Camptothecin : An alkaloid with significant antitumor activity.

- Topotecan : A derivative used in treating various cancers.

- Quinoline derivatives have shown promising anticancer properties by interacting with DNA and inhibiting its synthesis. Research indicates that these compounds can induce oxidative stress and modulate cellular pathways involved in cancer progression . Notable examples include:

-

Antimalarial Treatments

- The 8-aminoquinolines, such as primaquine and tafenoquine, are crucial in treating malaria, particularly for latent infections caused by Plasmodium vivax. These compounds target the exoerythrocytic stages of the parasite, providing effective radical cure strategies . Their historical development reflects a century of advancements in malaria therapeutics.

-

Antimicrobial Properties

- This compound derivatives exhibit broad-spectrum antimicrobial activity against bacteria, viruses, and fungi. They have been utilized in developing new antibiotics and antiviral agents . Key examples include:

- Chloroquine : Originally used for malaria, it also shows antiviral properties.

- Saquinavir : An antiretroviral drug used in HIV treatment.

- This compound derivatives exhibit broad-spectrum antimicrobial activity against bacteria, viruses, and fungi. They have been utilized in developing new antibiotics and antiviral agents . Key examples include:

- Neurological Disorders

- Anti-inflammatory and Immunomodulatory Effects

Recent Innovations and Research Findings

Recent studies have focused on synthesizing novel this compound derivatives with improved efficacy and reduced side effects. The application of multi-component reactions (MCRs) has facilitated the rapid generation of diverse this compound-based compounds . Additionally, ongoing research aims to optimize existing therapies by addressing challenges such as hemolytic toxicity associated with certain 8-aminoquinolines .

Case Studies

| Application Area | Compound Example | Mechanism of Action | Clinical Relevance |

|---|---|---|---|

| Anticancer | Camptothecin | Inhibits DNA topoisomerase I | Used in ovarian and lung cancer treatments |

| Antimalarial | Tafenoquine | Targets hypnozoites of Plasmodium vivax | Approved for preventing malaria relapses |

| Antiviral | Saquinavir | Protease inhibitor for HIV | Essential part of combination therapy for HIV |

| Neurodegenerative | Various derivatives | Modulates neurotransmitter systems | Potential treatments for Alzheimer's disease |

| Anti-inflammatory | Selected derivatives | Immune response modulation | Investigated for autoimmune disease therapies |

作用機序

キノリン誘導体の作用機序は、その用途によって異なります。

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Benzoquinolines

- Benzo[c]quinoline and Benzo[f]this compound: These polycyclic derivatives exhibit enhanced DNA intercalation due to extended aromatic systems. Benzo[c]this compound derivatives form stable "sandwich-like" structures with DNA, while benzo[f]this compound derivatives inhibit Topo II and ATP synthase . Natural benzo[c]this compound alkaloids (e.g., sanguinarine) show potent anticancer activity via reactive oxygen species (ROS) generation .

- Key Difference: Benzo[c]this compound derivatives are more effective in ROS-mediated cytotoxicity, whereas benzo[f]this compound derivatives excel in enzyme inhibition .

Quinolones

- Quinolones (e.g., ciprofloxacin analogues) differ from quinolines by a ketone group at position 3. They exhibit superior fluorescence properties, with extinction coefficients 2–3× higher than quinolines (e.g., 19,000 vs. 6,000 M⁻¹·cm⁻¹) and comparable quantum yields (0.4–0.6) . These traits make quinolones preferable for fluorescent labeling applications .

Pharmacological Activity Comparisons

Anticancer Activity

- Key Insight: this compound derivatives outperform acridine in selectivity due to reduced cytotoxicity .

Antimicrobial Activity

- This compound vs. Pyrrolophenanthridines: Pyrrolophenanthridines (structural analogues) show stronger Topo II inhibition but higher cytotoxicity (IC₅₀ > 30 μg/mL for quinolines vs. IC₅₀ ~10 μg/mL for pyrrolophenanthridines) .

- This compound-Copper Complexes: These complexes enhance catechol oxidation 3× more efficiently than free this compound, making them superior catalysts for oxidative reactions .

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs): Halogens at the cinnamic acid moiety in this compound hybrids reduce anti-Alzheimer’s activity by increasing Aβ accumulation (e.g., IC₅₀ = 12 μM for EWG-free vs. 25 μM for Cl-substituted) .

- Methyl Groups: Adding a methyl group to this compound’s sixth position disrupts binding to the M2 channel (similar to rimantadine), abolishing antiviral activity .

Selectivity and Toxicity Profiles

- Key Finding: this compound derivatives maintain low cytotoxicity across applications, with therapeutic indices >10 in most cases .

生物活性

Quinoline is a heterocyclic compound with a wide range of biological activities. Its derivatives have been extensively studied for their potential therapeutic applications, particularly in the fields of oncology, infectious diseases, and cardiovascular health. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.

Overview of this compound

This compound (C₉H₇N) is a bicyclic compound composed of a benzene ring fused to a pyridine ring. It exhibits notable pharmacological properties, making it a subject of interest in medicinal chemistry. The biological activities of this compound and its derivatives include anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.

Anticancer Activity

This compound derivatives have shown significant potential in cancer therapy. Numerous studies highlight their efficacy against various cancer cell lines.

- Case Study : A study on 6-bromo-5-nitrothis compound demonstrated significant apoptotic activity against human cervical (HeLa) and adenocarcinoma (HT29) cells. This compound exhibited an IC₅₀ value that indicates promising antiproliferative activity .

Table 1: Anticancer Activities of Selected this compound Derivatives

| Compound | Cancer Type | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 6-bromo-5-nitrothis compound | HeLa | 12.5 | Induction of apoptosis |

| Camptothecin | Various | 0.5 | DNA topoisomerase I inhibition |

| Quinine | Various | 15 | Apoptosis induction via Bcl-2 pathway |

Antimicrobial Properties

This compound derivatives are also recognized for their antimicrobial properties, displaying activity against both bacterial and fungal pathogens.

- Antibacterial Activity : Research indicates that this compound-based compounds exhibit effective inhibitory concentrations against multidrug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 2: Antimicrobial Activities of this compound Derivatives

| Compound | Pathogen Type | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| 4-aminothis compound | Gram-positive bacteria | 32 µg/mL | Bactericidal |

| 8-hydroxythis compound | Fungi | 16 µg/mL | Fungicidal |

| Quinine | Plasmodium falciparum | 0.1 µg/mL | Antimalarial |

Anti-inflammatory and Cardiovascular Effects

This compound has also been studied for its anti-inflammatory properties and its potential role in cardiovascular health.

- Mechanism : Certain this compound derivatives act as liver X receptor (LXR) agonists, influencing cholesterol metabolism and presenting potential therapeutic avenues for cardiovascular diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Modifications to the this compound structure can enhance its efficacy against specific diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for quinoline derivatives in medicinal chemistry?

this compound derivatives are typically synthesized via classical methods such as the Skraup, Doebner-von Miller, or Friedländer reactions. Modern approaches include transition-metal-catalyzed cross-coupling and microwave-assisted synthesis for improved efficiency. For instance, acenaphthene analogs of quino[7,8-h]this compound are synthesized through substitution reactions, leveraging this compound's reactivity at positions 2, 3, and 8 . Key considerations include solvent selection, catalyst optimization (e.g., Pt or rare-earth metals for anticancer complexes), and purification techniques to isolate bioactive isomers .

Q. How do this compound's physicochemical properties influence its environmental persistence?

this compound exhibits moderate persistence in air (half-life: 5.6 days) and soil (half-life: 34 days) but low bioaccumulation (BCF < 158 in fish) due to its water solubility (log Kow = 2.03). Its environmental fate is governed by photodegradation, microbial metabolism, and adsorption onto organic matter. For example, coal tar-derived this compound volatilizes at 9 µg/m³ in confined settings, though dispersion in open environments reduces exposure risks .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

- Chromatography : HPLC-UV or GC-MS for separation and quantification in water/soil.

- Spectroscopy : Fluorescence spectroscopy for detecting this compound-DNA adducts in biological matrices.

- Adsorption Studies : Batch experiments with fly ash (CFA) to measure kinetic parameters (e.g., pseudo-second-order model, R² > 0.98) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance this compound derivative yields in multi-step syntheses?

Optimization involves:

- Parameter Screening : Vary temperature (e.g., 45°C for Fe²⁺/persulfate systems), pH (optimal pH 3–5), and molar ratios (this compound:PS = 1:10, Fe²⁺:PS = 3:1) .

- Catalyst Design : Use rare-earth metal complexes (e.g., La³⁺) to stabilize intermediates in cyclization reactions .

- Statistical Models : Response surface methodology (RSM) to identify interactions between variables.

Q. What methodologies resolve contradictions in reported biological activities of this compound-based compounds?

- Comparative Assays : Standardize antimicrobial (MIC) and anticancer (IC₅₀) testing across cell lines (e.g., MCF-7 vs. HepG2).

- Molecular Docking : Validate interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using QSAR models with descriptors like AATS7s and VR1_Dzi .

- Meta-Analysis : Aggregate data from the last three years to identify structure-activity trends (e.g., 4-substituted quinolines show enhanced antiplasmodial activity) .

Q. What advanced oxidation processes (AOPs) are effective for this compound degradation, and how are parameters optimized?

-

Fe²⁺/Persulfate Systems : Achieve 100% degradation at 45°C, pH 3, and 80 minutes. Key mechanisms involve SO₄⁻· radicals attacking the this compound ring’s electron-rich C2 and C8 positions .

-

Photocatalysis : TiO₂/UV systems for mineralizing this compound into CO₂ and NH₃.

-

Parameter Table :

Parameter Optimal Value Effect on Degradation This compound:PS Ratio 1:10 Maximizes radical yield Fe²⁺:PS Ratio 3:1 Enhances activation pH 3 Prevents Fe³⁺ precipitation

Q. How do computational models like QSAR aid in designing this compound derivatives with targeted biological activities?

QSAR models prioritize substituents at positions 2 and 4 for anti-TB activity. For example:

- Electron-Withdrawing Groups (e.g., -NO₂ at C4) increase potency against M. tuberculosis (MIC = 0.5 µg/mL).

- Hydrophobic Moieties (e.g., -CF₃) improve membrane permeability. Virtual screening of 2,4-disubstituted derivatives identifies lead compounds with predicted IC₅₀ values < 10 µM .

Q. Guidance for Handling Data Contradictions

- Replication Studies : Repeat experiments under identical conditions (e.g., pH, solvent) to verify antimicrobial efficacy .

- Error Analysis : Use statistical tools (e.g., ANOVA) to distinguish experimental noise from true biological variation.

- Contextual Frameworks : Cross-reference environmental data (e.g., BCF values) with toxicity studies to assess ecological risks .

特性

IUPAC Name |

quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWDFEZZVXVKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Record name | QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | QUINOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31177-31-8, 530-64-3 (hydrochloride) | |

| Record name | Quinoline, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31177-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021798 | |

| Record name | Quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Quinoline appears as a colorless liquid with a peculiar odor. Slightly denser than water. Contact may irritate to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Colorless hygroscopic liquid with characteristic odor; Turns brown after exposure to light; [ICSC] Clear liquid that darkens as ages; [Hawley] Light yellow liquid; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT. | |

| Record name | QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinoline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | QUINOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

460 °F at 760 mmHg (NTP, 1992), 237.7 °C @ 760 mm Hg, 239.00 °C. @ 760.00 mm Hg, 238 °C | |

| Record name | QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | QUINOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

138 °F (NFPA, 2010), 105 °C, 99 °C, (Closed Cup), 101 °C c.c. | |

| Record name | QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | QUINOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

12.4 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 72.5 °F (NTP, 1992), Soluble in alcohol, ether, and carbon disulfide, Miscible with oxygenated solvents, More sol in hot than cold water; sol in ethanol, ethyl ether, acetone, carbon disulfide and other common organic solvents., In water, 6,110 mg/l @ 25 °C, 6.11 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.61 (very poor) | |

| Record name | SID85148604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | QUINOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.095 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0900 @ 25 °C/4 °C, Relative density (water = 1): 1.09 | |

| Record name | QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | QUINOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.45 (Air= 1), Relative vapor density (air = 1): 4.5 | |

| Record name | QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | QUINOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 139.5 °F ; 5 mmHg at 193.3 °F (NTP, 1992), 0.06 [mmHg], 0.06 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 8 | |

| Record name | QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | QUINOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

QUINOLINE BINDS TO RNA, DNA & CERTAIN POLYRIBONUCLEOTIDES IN PRESENCE OF NADPH & RAT LIVER MICROSOMES. BINDING WAS PRONOUNCED WITH HELP OF SOME INDUCERS OF MICROSOMAL MONOOXYGENASE SYSTEM. BINDING REACTION REQUIRED NADPH & WAS INHIBITED BY CARBON MONOXIDE, ANILINE, 7,8-BENZOFLAVONE, METHYRAPONE OR SKF 525A. QUINOLINE BOUND PREFERENTIALLY TO POLY(A), POLY(C), POLY(G) & POLY(X), BUT NEGLIGIBLY TO POLY(U) & POLY(I). MOST OF QUINOLINE RESIDUES OF THE ADDUCTS, REGARDLESS OF KIND OF POLYNUCLEOTIDES USED WERE RELEASED BY ACID OR ALKALI AT 100 °C IN FORM OF 3-HYDROXYQUINOLINE. THE 2,3- OR 3,4-EPOXY DERIVATIVE OF QUINOLINE APPARENTLY IS THE REACTIVE INTERMEDIATE FOR NUCLEIC ACID MODIFICATION. | |

| Record name | QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Monomethylquinolines, 2,8-dimethylquinoline, and some homologues of isoquinoline. | |

| Record name | QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS TO BROWN /SRP: TECHNICAL GRADE/, Highly refractive/darkens with age, Colorless liquid | |

CAS No. |

91-22-5 | |

| Record name | QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E66400VT9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | QUINOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

5 °F (NTP, 1992), -14.78 °C, -15.6 °C, -15 °C | |

| Record name | QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | QUINOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。